2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound that features a bromophenyl group, an oxoethyl group, and an acetylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-bromophenylacetic acid with 4-acetylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxoethyl and acetylphenylcarbamoyl groups.
4-Acetylphenyl isocyanate: Contains the acetylphenyl group but lacks the bromophenyl and oxoethyl groups.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5/c1-13(23)14-4-8-17(9-5-14)22-19(25)10-11-20(26)27-12-18(24)15-2-6-16(21)7-3-15/h2-9H,10-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRNAMBHZUKFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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